1-methyl-4-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbonyl]piperazine
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Overview
Description
1-methyl-4-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbonyl]piperazine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a trifluoromethyl group, a thieno[2,3-c]pyrazole ring, and a methylpiperazino moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
MLS000326604, also known as (4-methylpiperazino)[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone, is a potent, highly selective, and cell-permeable inhibitor of the glucose transporter GLUT1 . GLUT1 is a protein that facilitates the transport of glucose across the plasma membranes of mammalian cells.
Mode of Action
The compound interacts with GLUT1, inhibiting its function This interaction prevents the transporter from carrying out its role of facilitating glucose uptake into cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbonyl]piperazine typically involves multiple steps. One common method involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid with 4-methylpiperazine under specific conditions. The reaction is often carried out in the presence of a condensing agent such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and a base like diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Diisopropylethylamine (DIPEA), sodium hydroxide.
Solvents: Dimethylformamide (DMF), ethanol, ethyl acetate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 1-methyl-4-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbonyl]piperazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for studying biochemical pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure and reactivity may lead to the development of new drugs for treating various diseases.
Industry
In industrial applications, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for use in coatings, adhesives, and other specialized products.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- 4-methylpiperazine
- Thieno[2,3-c]pyrazole derivatives
Uniqueness
Compared to similar compounds, 1-methyl-4-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbonyl]piperazine stands out due to its unique combination of functional groups. The presence of both the trifluoromethyl group and the thieno[2,3-c]pyrazole ring enhances its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N4OS/c1-18-3-5-20(6-4-18)11(21)9-7-8-10(13(14,15)16)17-19(2)12(8)22-9/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIWOKIUAAPDES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=C(S2)N(N=C3C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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